REACTION_SMILES
|
[BH4-:15].[CH3:17][OH:18].[CH:11]1([NH2:14])[CH2:12][CH2:13]1.[Cl:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][cH:7][c:8]([Cl:10])[cH:9]1.[Na+:16]>>[Cl:1][c:2]1[c:3]([CH2:4][NH:14][CH:11]2[CH2:12][CH2:13]2)[cH:6][cH:7][c:8]([Cl:10])[cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc(Cl)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
Clc1ccc(CNC2CC2)c(Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |